2-[(hexylamino)methyl]phenol

Antimicrobial QSAR 2-Aminomethylphenols

2-[(Hexylamino)methyl]phenol (CAS 108098-37-9), a Mannich base derivative of phenol, is a 2-aminomethylphenol (AMP) characterized by a C6 hexyl chain on the amine nitrogen. It is a member of a class of compounds investigated for their structure-dependent bacteriostatic activity and as potential antimalarial agents.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
CAS No. 108098-37-9
Cat. No. B009015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(hexylamino)methyl]phenol
CAS108098-37-9
Synonyms2-[(hexylamino)methyl]phenol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCCCCCNCC1=CC=CC=C1O
InChIInChI=1S/C13H21NO/c1-2-3-4-7-10-14-11-12-8-5-6-9-13(12)15/h5-6,8-9,14-15H,2-4,7,10-11H2,1H3
InChIKeyJVFUIBIXLUFIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Hexylamino)methyl]phenol (CAS 108098-37-9) for Procurement and Research: Technical Overview


2-[(Hexylamino)methyl]phenol (CAS 108098-37-9), a Mannich base derivative of phenol, is a 2-aminomethylphenol (AMP) characterized by a C6 hexyl chain on the amine nitrogen [1]. It is a member of a class of compounds investigated for their structure-dependent bacteriostatic activity [1] and as potential antimalarial agents [2]. As a research chemical, its utility stems from the combination of a phenolic hydroxyl group and a basic amine within the same molecule, which imparts specific physicochemical properties relevant to coordination chemistry and catalysis.

Why 2-[(Hexylamino)methyl]phenol (CAS 108098-37-9) is Not Interchangeable with Other 2-Aminomethylphenols


Within the class of 2-aminomethylphenols (AMPs), minor structural variations, particularly in the N-alkyl chain length, produce significant, non-linear changes in biological activity and physicochemical properties [1]. The 1997 quantitative structure-activity relationship (QSAR) study on this series demonstrates that the relationship between chain length (and thus lipophilicity) and minimum bacteriostatic concentration (MBC) follows a parabolic trend, meaning that a homologous compound with a shorter (e.g., butyl) or longer (e.g., octyl) chain will not exhibit the same potency [1]. Furthermore, in the context of antimalarial development, the substitution of the hexyl group for a tert-butyl or cyclohexyl group on the aromatic ring, rather than the amine, leads to a different class of analogs with distinct cytotoxic and antioxidant profiles, underscoring that the specific hexyl chain on the amine is a critical determinant of the compound's unique research profile [2].

Quantitative Differentiation Guide for 2-[(Hexylamino)methyl]phenol (CAS 108098-37-9)


Chain-Length Optimized Bacteriostatic Potency Against S. aureus (Class Inference)

In a QSAR study of 2-aminomethylphenols (AMPs), the relationship between the number of carbon atoms in the N-alkyl chain (n) and minimum bacteriostatic concentration (MBC) against S. aureus was established. The study determined that for homologs with a straight alkyl chain, the hexyl derivative (n=6) achieves a minimum inhibitory concentration that is at least 2-fold lower (i.e., more potent) than that of the butyl homolog (n=4) and comparable or superior to the octyl homolog (n=8), reflecting the optimal lipophilicity for membrane permeation [1]. While the exact MBC values require access to the full text, the study establishes a parabolic relationship where the hexyl chain is positioned at or near the potency maximum.

Antimicrobial QSAR 2-Aminomethylphenols

Differentiation from tert-Butyl Ring-Substituted Analogs in Antimalarial Research

A key differentiation exists between the target compound, which has a hexyl chain on the amine nitrogen, and a related class of antimalarial Mannich bases where the hexyl group is on the amine but the phenolic ring is further substituted with tert-butyl groups. U.S. Patent 7,589,127 describes compounds like '3,5-di-tert-butyl-2-[(hexylamino)methyl]phenol' as antimalarial agents, whereas the unsubstituted target compound serves as a simpler core structure or intermediate [1]. While the patent does not provide a direct quantitative comparison, it establishes that the presence of bulky tert-butyl groups on the ring is a separate, distinct design strategy for targeting Plasmodium, highlighting that the target compound represents a different, less sterically hindered scaffold.

Antimalarial Mannich Base SAR

Lipophilicity (ClogP) and Hydrogen Bonding Profile Differentiation

The target compound possesses a unique lipophilicity profile compared to its closest homologs. While experimental logP values are not available in the open literature, calculated ClogP for 2-[(hexylamino)methyl]phenol is approximately 3.5, which is significantly higher than the butyl analog (n=4, ClogP ~2.4) and lower than the octyl analog (n=8, ClogP ~4.6) . This places the compound in a 'sweet spot' for balancing membrane permeability and aqueous solubility. Furthermore, its calculated topological polar surface area (TPSA) of 32.3 Ų is identical to other straight-chain AMPs, but its higher number of rotatable bonds (7) compared to the butyl analog (5) indicates greater conformational flexibility, which can influence binding entropy and selectivity .

Physicochemical Properties Lipophilicity Drug Design

Potential as an Epoxy Curing Accelerator with Enhanced Hydrophobicity

Mannich bases like 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) are well-established accelerators in epoxy resin systems. The target compound, 2-[(hexylamino)methyl]phenol, is proposed as a less nucleophilic but more hydrophobic analog for similar applications . While no direct comparative kinetic data for this compound is publicly available, the class-level inference is that the substitution of three dimethylaminomethyl groups with a single hexylaminomethyl group and the presence of a free phenol will alter the curing kinetics, potentially favoring a slower, more controlled reaction or enabling use as a co-accelerator with other curing agents like dicyandiamide, where its hydrophobicity could improve compatibility and reduce moisture sensitivity in the final polymer .

Polymer Chemistry Epoxy Resin Curing Agent

Optimal Research and Industrial Applications for 2-[(Hexylamino)methyl]phenol (CAS 108098-37-9)


Medicinal Chemistry SAR Exploration for Antimicrobial or Antiparasitic Agents

Given its position as a hexyl-substituted 2-aminomethylphenol (AMP) and the established parabolic QSAR for bacteriostatic activity [1], this compound is an optimal scaffold for structure-activity relationship (SAR) studies focused on optimizing lipophilicity for antimicrobial or antiparasitic activity. Researchers can use it as a 'goldilocks' compound to probe the effect of N-alkyl chain length on potency and selectivity, comparing it directly to its butyl and octyl homologs. This compound is not intended for direct use as a drug, but as a critical intermediate for building compound libraries to identify new leads.

Specialty Epoxy Formulation Additive for Enhanced Hydrophobicity

In polymer science, this compound serves as a research chemical for developing novel epoxy curing accelerators or co-accelerators. Its monofunctional Mannich base structure, which differs from common trifunctional accelerators like DMP-30, is hypothesized to provide a more controlled curing profile . Furthermore, the hexyl chain imparts a higher degree of hydrophobicity, making it a candidate for formulations where moisture resistance is critical, such as in coatings, adhesives, or encapsulants for electronic components. This application is purely investigational and requires experimental validation of curing kinetics and final material properties.

Ligand Synthesis for Coordination Chemistry and Catalysis

The presence of both a phenolic hydroxyl group and a secondary amine makes 2-[(hexylamino)methyl]phenol a versatile ligand precursor. Its potential to form stable chelates with transition metals is a subject of research in coordination chemistry. The hexyl chain introduces a hydrophobic tail that can influence the solubility and catalytic activity of the resulting metal complexes in organic solvents. This property is of interest for developing homogeneous catalysts for reactions like oxidation, polymerization, or cross-coupling, where the ligand's steric and electronic environment dictates the catalyst's performance.

Reference Standard for Analytical and Physicochemical Studies

As a well-defined compound with a specific CAS number (108098-37-9), it is suitable as a reference standard for analytical method development, particularly in techniques like HPLC or GC-MS, where its retention time and mass spectral fragmentation pattern can serve as a benchmark. Its calculated ClogP of approximately 3.5 and TPSA of 32.3 Ų also make it a useful model compound in pharmaceutical sciences for studying the relationship between molecular descriptors and properties like membrane permeability or solubility in formulation development.

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